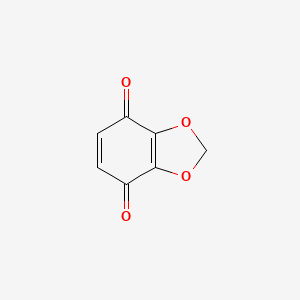
1,3-Benzodioxole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-4,7-dione is a useful research compound. Its molecular formula is C7H4O4 and its molecular weight is 152.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to 1,3-Benzodioxole-4,7-dione
This compound, also known as a derivative of benzodioxole, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features two dioxole rings and a diketone functionality, which contribute to its reactivity and versatility in synthetic chemistry.
Medicinal Chemistry
This compound derivatives have been explored for their biological activities. Studies indicate that compounds derived from this scaffold exhibit a range of pharmacological effects including:
- Antitumor Activity: Certain benzodioxole derivatives have shown promise as antitumor agents. For example, tetrachloro-substituted benzodioxoles have been evaluated for their cytotoxicity against various cancer cell lines .
- Neuroprotective Effects: Research has focused on synthesizing multi-target ligands that inhibit enzymes like monoamine oxidase and cholinesterase, which are relevant in treating neurodegenerative diseases .
Organic Electronics
The compound serves as an electron acceptor in organic photovoltaics and organic light-emitting diodes (OLEDs). Its ability to form stable charge-transfer complexes enhances the efficiency of devices:
- Dye-Sensitized Solar Cells: this compound derivatives are utilized as dyes that improve light absorption and energy conversion efficiency .
- Photoinitiators in Polymerization: The compound is also employed as a photoinitiator in the polymerization process for creating advanced materials used in electronics .
Corrosion Inhibition
The effectiveness of 1,3-benzodioxole derivatives as corrosion inhibitors has been theoretically studied. Quantum chemical calculations suggest that these compounds can form protective layers on metal surfaces, thereby reducing corrosion rates .
Synthesis of Novel Compounds
The versatility of this compound allows it to act as a precursor for synthesizing various biologically active molecules:
- Synthesis of Isochromandiones: This compound has been used successfully to synthesize 1,4-isochromandione derivatives that are vital in developing antiprotozoal drugs .
- Functionalized Benzodioxoles: The transformation of alkylbenzenes into functionalized benzodioxoles opens new pathways for drug discovery and development .
Case Study 1: Antitumor Activity of Benzodioxole Derivatives
A recent study evaluated the cytotoxic effects of tetrachloro-substituted benzodioxoles on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.
Case Study 2: Neuroprotective Ligands
A series of benzothiazole–isoquinoline derivatives were synthesized based on the structure of this compound. These compounds demonstrated high potency against monoamine oxidase B and butyrylcholinesterase enzymes, indicating their potential as treatments for neurodegenerative disorders .
Propiedades
Número CAS |
86319-72-4 |
|---|---|
Fórmula molecular |
C7H4O4 |
Peso molecular |
152.10 g/mol |
Nombre IUPAC |
1,3-benzodioxole-4,7-dione |
InChI |
InChI=1S/C7H4O4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3H2 |
Clave InChI |
GPUOEYYRNOTMES-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=O)C=CC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













